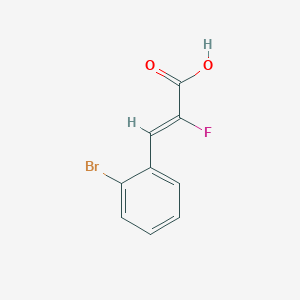![molecular formula C8H9ClN4 B13253644 2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13253644.png)
2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile is a heterocyclic compound that contains both azetidine and imidazole rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both azetidine and imidazole moieties in its structure suggests that it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile typically involves the formation of the azetidine and imidazole rings followed by their coupling. One common method involves the reaction of 2-chloro-1H-imidazole-5-carbaldehyde with azetidine-3-amine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles may be applied to minimize the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cyclization Reactions: Catalysts such as palladium or copper may be used to facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions can produce oxidized imidazole derivatives.
科学的研究の応用
2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and pharmaceuticals.
Biological Studies: Researchers investigate its biological activity, including its potential antimicrobial, antiviral, and anticancer properties.
Industrial Applications: The compound may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile involves its interaction with specific molecular targets. The azetidine and imidazole rings can bind to active sites of enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects. For example, the compound may inhibit enzymes involved in cell proliferation, making it a candidate for anticancer research.
類似化合物との比較
Similar Compounds
2-[1-(Ethylsulfonyl)azetidin-3-yl]acetonitrile: This compound also contains an azetidine ring but has an ethylsulfonyl group instead of a chloro group.
2-[1-(Azetidin-3-yl)imidazole]: Similar structure but lacks the chloro group and acetonitrile moiety.
2-[1-(Azetidin-3-yl)-1H-pyrazol-5-yl]acetonitrile: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness
2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile is unique due to the presence of both azetidine and imidazole rings, along with the chloro and acetonitrile functional groups. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C8H9ClN4 |
|---|---|
分子量 |
196.64 g/mol |
IUPAC名 |
2-[3-(azetidin-3-yl)-2-chloroimidazol-4-yl]acetonitrile |
InChI |
InChI=1S/C8H9ClN4/c9-8-12-5-6(1-2-10)13(8)7-3-11-4-7/h5,7,11H,1,3-4H2 |
InChIキー |
OUQXENNVWMGHNR-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)N2C(=CN=C2Cl)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Pentan-3-yl)amino]cyclohexan-1-ol](/img/structure/B13253561.png)

![(1-Cyclopropylethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B13253565.png)

![Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate](/img/structure/B13253584.png)
![{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol](/img/structure/B13253592.png)

![4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B13253610.png)
![(1-Methoxybutan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13253617.png)

![1-[(5-Bromofuran-3-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13253627.png)
![1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene](/img/structure/B13253632.png)

![2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B13253645.png)
